1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4h-pyrido[1,2-a]pyrimidin-4-ones, have been found to be highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .
Mode of Action
Similar compounds have been shown to undergo various derivatization methods such as via cross-coupling, c-h functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc .
Biochemical Pathways
The c-h functionalization of the basic core structure of heterocycles, a characteristic of similar compounds, has become an indispensable tool that has continually increased the importance in the pharmaceutical industry for the synthesis of various useful heterocyclic molecules and their derivatives .
Pharmacokinetics
Similar compounds have been synthesized using environmentally friendly methods, suggesting potential bioavailability .
Result of Action
Similar compounds have been found to have a broad scope of substrates, high regioselectivity, and good functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core can be synthesized through a series of reactions involving the condensation of appropriate precursors, such as pyridine derivatives and amines, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reaction times to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: Research has explored its use as a drug candidate for treating various diseases.
Industry: It may have applications in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds have similar heterocyclic structures and have been explored for their chemical properties.
The uniqueness of 1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of the p-tolyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-16-9-11-18(12-10-16)28-23(30)19-6-2-3-7-20(19)27(24(28)31)15-17-14-22(29)26-13-5-4-8-21(26)25-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSRFOCXARRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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